4-Nitrocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrocyclohexan-1-one is an organic compound with the molecular formula C6H9NO3 It is a nitro-substituted cyclohexanone, characterized by a six-membered ring structure with a nitro group (-NO2) attached to the fourth carbon and a ketone group (C=O) at the first carbon
Preparation Methods
The synthesis of 4-Nitrocyclohexan-1-one can be achieved through several methods:
Nitration of Cyclohexanone: One common method involves the nitration of cyclohexanone using nitric acid or nitrogen dioxide as nitrating agents.
Selective Nitration of Cyclohexane: Another approach involves the selective nitration of cyclohexane using tert-butyl nitrite catalyzed by N-hydroxyphthalimide.
Chemical Reactions Analysis
4-Nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon). This reaction yields 4-aminocyclohexanone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with thiols can yield thioethers.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, thiols, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrocyclohexan-1-one has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Nitrocyclohexan-1-one involves its participation in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations, such as reduction and substitution reactions .
Comparison with Similar Compounds
4-Nitrocyclohexan-1-one can be compared with other nitro-substituted cyclohexanones and cyclohexanones:
Cyclohexanone: Unlike this compound, cyclohexanone lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Aminocyclohexanone: This compound is the reduced form of this compound and has different reactivity due to the presence of an amino group instead of a nitro group.
2-Nitrocyclohexanone: Similar to this compound, but with the nitro group at the second carbon position, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
4-nitrocyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHYQGJFKZEPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.